Cas no 944885-43-2 (butyl(1H-indol-4-yl)methylamine)

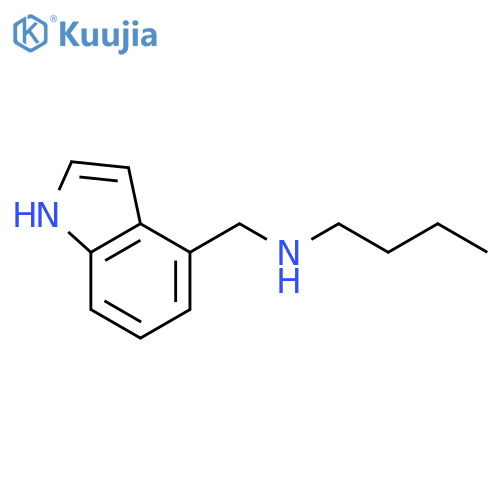

944885-43-2 structure

商品名:butyl(1H-indol-4-yl)methylamine

butyl(1H-indol-4-yl)methylamine 化学的及び物理的性質

名前と識別子

-

- Butyl(1H-indol-4-ylmethyl)amine

- butyl(1H-indol-4-yl)methylamine

-

- インチ: 1S/C13H18N2/c1-2-3-8-14-10-11-5-4-6-13-12(11)7-9-15-13/h4-7,9,14-15H,2-3,8,10H2,1H3

- InChIKey: BWQLFFHYXXTOLC-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C(CNCCCC)=CC=C2)C=C1

butyl(1H-indol-4-yl)methylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01006328-1g |

Butyl(1H-indol-4-ylmethyl)amine |

944885-43-2 | 95% | 1g |

¥3717.0 | 2024-04-17 | |

| Enamine | EN300-161385-0.25g |

butyl[(1H-indol-4-yl)methyl]amine |

944885-43-2 | 0.25g |

$683.0 | 2023-02-17 | ||

| Enamine | EN300-161385-0.1g |

butyl[(1H-indol-4-yl)methyl]amine |

944885-43-2 | 0.1g |

$653.0 | 2023-02-17 | ||

| Enamine | EN300-161385-2.5g |

butyl[(1H-indol-4-yl)methyl]amine |

944885-43-2 | 2.5g |

$1454.0 | 2023-02-17 | ||

| Enamine | EN300-161385-0.5g |

butyl[(1H-indol-4-yl)methyl]amine |

944885-43-2 | 0.5g |

$713.0 | 2023-02-17 | ||

| Enamine | EN300-161385-1000mg |

butyl[(1H-indol-4-yl)methyl]amine |

944885-43-2 | 1000mg |

$628.0 | 2023-09-23 | ||

| Enamine | EN300-161385-100mg |

butyl[(1H-indol-4-yl)methyl]amine |

944885-43-2 | 100mg |

$553.0 | 2023-09-23 | ||

| Enamine | EN300-161385-2500mg |

butyl[(1H-indol-4-yl)methyl]amine |

944885-43-2 | 2500mg |

$1230.0 | 2023-09-23 | ||

| Ambeed | A1048543-1g |

Butyl(1H-indol-4-ylmethyl)amine |

944885-43-2 | 95% | 1g |

$541.0 | 2024-04-15 | |

| Enamine | EN300-161385-10.0g |

butyl[(1H-indol-4-yl)methyl]amine |

944885-43-2 | 10.0g |

$3191.0 | 2023-02-17 |

butyl(1H-indol-4-yl)methylamine 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

944885-43-2 (butyl(1H-indol-4-yl)methylamine) 関連製品

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

推奨される供給者

Amadis Chemical Company Limited

(CAS:944885-43-2)butyl(1H-indol-4-yl)methylamine

清らかである:99%

はかる:1g

価格 ($):487.0